molecular formula C20H36O7P2 B13440908 Geranylgeranyl Pyrophosphate-d3 Triammonium Salt

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt

Cat. No.: B13440908
M. Wt: 453.5 g/mol
InChI Key: OINNEUNVOZHBOX-PGRKICQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of Geranylgeranyl Pyrophosphate, which plays a crucial role in the biosynthesis of terpenes and terpenoids. The compound is often used as a reference standard in synthetic chemistry and stable isotope labeling studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt can be synthesized through a multi-step process involving the incorporation of deuterium atomsThe final step involves the formation of the triammonium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to meet the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, which are used in further research and applications .

Scientific Research Applications

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications, including:

Mechanism of Action

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the process of protein prenylation. This involves the attachment of the geranylgeranyl group to specific proteins, facilitating their proper localization to intracellular membranes. The compound acts as a substrate for prenyltransferases, enzymes that catalyze the transfer of the geranylgeranyl group to target proteins. This modification is crucial for the functionality of various proteins, including small GTPases, which play a role in cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This makes it particularly valuable in studies involving metabolic pathways and protein modifications .

Properties

Molecular Formula

C20H36O7P2

Molecular Weight

453.5 g/mol

IUPAC Name

phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3

InChI Key

OINNEUNVOZHBOX-PGRKICQXSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C(=C\COP(=O)(O)OP(=O)(O)O)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.